molecular formula C24H44N2O4 B11449272 methyl N-[(4-hexylcyclohexyl)carbonyl]valylvalinate

methyl N-[(4-hexylcyclohexyl)carbonyl]valylvalinate

Cat. No.: B11449272
M. Wt: 424.6 g/mol
InChI Key: KPWBMEFPOKYNHJ-UHFFFAOYSA-N
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Description

Methyl N-[(4-hexylcyclohexyl)carbonyl]valylvalinate is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclohexyl group substituted with a hexyl chain, a valine residue, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(4-hexylcyclohexyl)carbonyl]valylvalinate typically involves the following steps:

    Formation of the Cyclohexylcarbonyl Intermediate: The starting material, 4-hexylcyclohexanone, undergoes a reaction with a suitable reagent such as oxalyl chloride to form the corresponding cyclohexylcarbonyl chloride.

    Coupling with Valine: The cyclohexylcarbonyl chloride is then reacted with valine in the presence of a base like triethylamine to form the N-[(4-hexylcyclohexyl)carbonyl]valine intermediate.

    Esterification: The final step involves the esterification of the N-[(4-hexylcyclohexyl)carbonyl]valine intermediate with methanol in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and hexyl chains, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives or hexanoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amide or thioester derivatives.

Scientific Research Applications

Methyl N-[(4-hexylcyclohexyl)carbonyl]valylvalinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the development of novel materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of methyl N-[(4-hexylcyclohexyl)carbonyl]valylvalinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

  • Methyl N-(4-methoxyphenyl)carbamate
  • Methyl N-(2-methoxyphenyl)carbamate
  • Methyl N-(3-methoxyphenyl)carbamate

Comparison: Methyl N-[(4-hexylcyclohexyl)carbonyl]valylvalinate is unique due to its cyclohexyl and hexyl chain, which impart specific hydrophobic properties. This distinguishes it from other similar compounds that may have different substituents, affecting their solubility, reactivity, and biological activity.

Properties

Molecular Formula

C24H44N2O4

Molecular Weight

424.6 g/mol

IUPAC Name

methyl 2-[[2-[(4-hexylcyclohexanecarbonyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C24H44N2O4/c1-7-8-9-10-11-18-12-14-19(15-13-18)22(27)25-20(16(2)3)23(28)26-21(17(4)5)24(29)30-6/h16-21H,7-15H2,1-6H3,(H,25,27)(H,26,28)

InChI Key

KPWBMEFPOKYNHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)OC

Origin of Product

United States

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